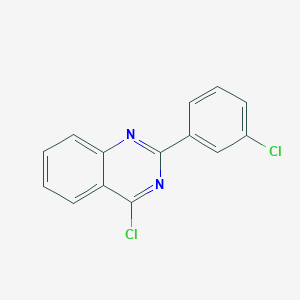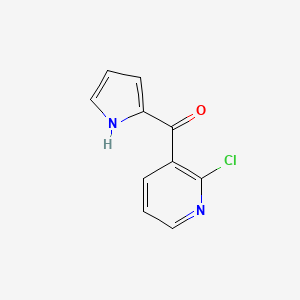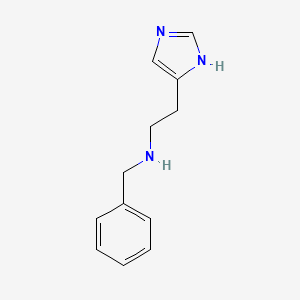
(E)-4-phenylbut-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-phenylbut-3-en-1-amine is an organic compound that belongs to the class of phenylbutylamines It is characterized by a phenyl group attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenylbut-3-en-1-amine typically involves the reaction of 4-phenyl-3-buten-2-one with ammonia or an amine under specific conditions. One common method includes the reduction of 4-phenyl-3-buten-2-one using a reducing agent such as sodium borohydride, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-phenyl-3-buten-2-one in the presence of ammonia. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (E)-4-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: 4-Phenyl-3-buten-2-one.
Reduction: 4-Phenyl-butylamine.
Substitution: Various substituted phenylbutylamines depending on the substituent introduced.
Scientific Research Applications
(E)-4-phenylbut-3-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies related to neurotransmitter activity due to its structural similarity to biogenic amines.
Medicine: Research indicates its potential as a dual dopamine/serotonin releaser, making it a candidate for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-phenylbut-3-en-1-amine involves its interaction with biogenic amine transporters. It acts as a potent dual dopamine/serotonin releaser, which means it can increase the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons. This action is mediated through its binding to and modulation of dopamine and serotonin transporters .
Comparison with Similar Compounds
1-Methyl-4-phenyl-but-3-enylamine: Similar structure but with a methyl group, showing different pharmacological properties.
4-Phenyl-butylamine: Saturated analog with different reactivity and applications.
Phenylamine (Aniline): Lacks the butenyl chain, leading to different chemical behavior and uses.
Uniqueness: (E)-4-phenylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts distinct chemical reactivity and biological activity compared to its saturated and simpler analogs .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-phenylbut-3-en-1-amine |
InChI |
InChI=1S/C10H13N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9,11H2 |
InChI Key |
CBYAPCMTYUIARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)
![3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol](/img/structure/B8719244.png)



![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)








